molecular formula C18H16Cl2N4O4 B2651322 1-(3,4-Dichlorophenyl)-3-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)urea CAS No. 1226437-95-1

1-(3,4-Dichlorophenyl)-3-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)urea

Cat. No.: B2651322
CAS No.: 1226437-95-1
M. Wt: 423.25
InChI Key: KWQVZWPJIKGIEU-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)urea is a useful research compound. Its molecular formula is C18H16Cl2N4O4 and its molecular weight is 423.25. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Properties

1-(3,4-Dichlorophenyl)-3-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)urea and its derivatives have been explored for their antimicrobial properties. A study by Rani et al. (2014) focused on the synthesis and characterization of novel imidazole ureas and carboxamides containing dioxaphospholanes. These compounds were evaluated for their antimicrobial activity, demonstrating the potential use of similar structures in developing new antimicrobial agents.

Corrosion Inhibition

The compound has been investigated for its role in corrosion inhibition. Bahrami and Hosseini (2012) found that certain derivatives exhibit good performance as inhibitors for mild steel corrosion in acid solutions. These findings are significant in the field of materials science and engineering, providing insights into protecting metals from corrosive environments.

Heterocyclic Chemistry

The synthesis and characterization of related heterocycles have been a subject of interest. Chupp et al. (1975) described the creation of new heterocycles from the reaction of certain N-hydroxy-N-methyl-N′-aryl ureas with thionyl chloride. This research contributes to the broader field of heterocyclic chemistry, which is crucial for the development of pharmaceuticals and agrochemicals.

Nonlinear Optical Properties

The study of nonlinear optical properties of compounds related to this compound has been conducted. Shettigar et al. (2006) investigated two bis-chalcone derivatives and their properties in a polymer matrix, revealing important insights into the field of materials science for optical applications.

Antitumor Activities

The potential antitumor activities of similar compounds have been explored. Ling et al. (2008) synthesized novel derivatives and evaluated their antitumor activities, indicating the relevance of these compounds in cancer research and the development of new therapeutic agents.

Photodegradation and Hydrolysis in Environmental Sciences

The photodegradation and hydrolysis of related compounds have been studied in environmental contexts. Gatidou and Iatrou (2011) focused on substituted urea herbicides, providing critical information on environmental degradation processes and the impact of these compounds on ecosystems.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N4O4/c1-26-12-3-5-13(6-4-12)27-10-16-23-17(28-24-16)9-21-18(25)22-11-2-7-14(19)15(20)8-11/h2-8H,9-10H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWQVZWPJIKGIEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NOC(=N2)CNC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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